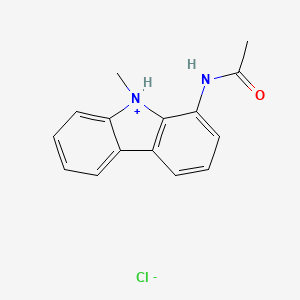
1-Tetradecanol, aluminum salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tetradecanol, aluminum salt is a compound formed by the reaction of 1-Tetradecanol with aluminum. It is a white waxy solid that is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol . The aluminum salt of 1-Tetradecanol is used in various industrial and scientific applications due to its unique properties.
Métodos De Preparación
1-Tetradecanol can be prepared by the hydrogenation of myristic acid (or its esters), which can be found in nutmeg, palm kernel oil, and coconut oil . The aluminum salt of 1-Tetradecanol can be synthesized by reacting 1-Tetradecanol with aluminum chloride under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the aluminum salt. Industrial production methods may involve the use of petrochemical feedstocks and the Ziegler process .
Análisis De Reacciones Químicas
1-Tetradecanol, aluminum salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The aluminum salt can undergo substitution reactions with other chemical reagents to form new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-Tetradecanol, aluminum salt has a wide range of scientific research applications:
Biology: The compound is used in the study of lipid metabolism and as a model compound for studying fatty alcohols.
Mecanismo De Acción
The mechanism of action of 1-Tetradecanol, aluminum salt involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, the phase-change properties of the compound allow for controlled release of active ingredients. The aluminum component can also interact with proteins, leading to the formation of complexes that can modulate biological activity .
Comparación Con Compuestos Similares
1-Tetradecanol, aluminum salt can be compared with other similar compounds, such as:
1-Hexadecanol (Cetyl alcohol): Another fatty alcohol with similar properties but a longer carbon chain.
1-Octadecanol (Stearyl alcohol): A fatty alcohol with an even longer carbon chain, used in similar applications.
1-Dodecanol (Lauryl alcohol): A shorter-chain fatty alcohol with similar chemical properties. The uniqueness of this compound lies in its specific chain length and the presence of the aluminum component, which imparts unique chemical and physical properties.
Propiedades
Número CAS |
67905-32-2 |
|---|---|
Fórmula molecular |
C42H87AlO3 |
Peso molecular |
667.1 g/mol |
Nombre IUPAC |
aluminum;tetradecan-1-olate |
InChI |
InChI=1S/3C14H29O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;/h3*2-14H2,1H3;/q3*-1;+3 |
Clave InChI |
FBTAHIPTXOWATH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCC[O-].[Al+3] |
Números CAS relacionados |
112-72-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


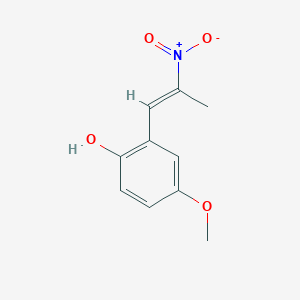
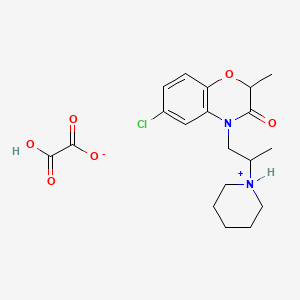
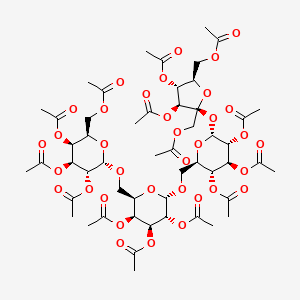

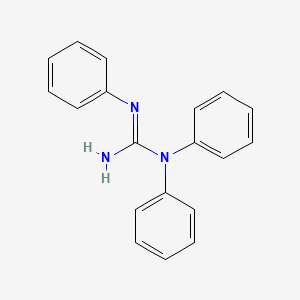
![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)
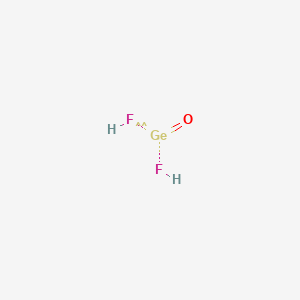
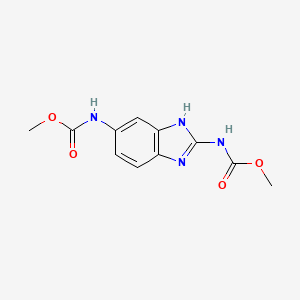
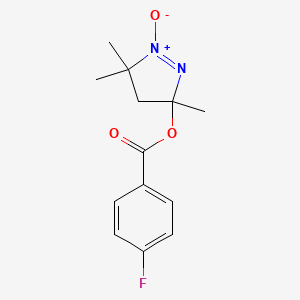
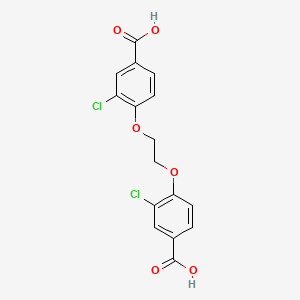
![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)

